4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one
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Overview
Description
The compound appears to contain several functional groups, including a benzo[d]imidazole, a pyrrolidinone, and a methoxyphenoxy group. These groups are common in many biologically active compounds and could suggest potential pharmaceutical applications .
Molecular Structure Analysis
The benzo[d]imidazole and pyrrolidinone groups are both heterocyclic structures, which can participate in a variety of chemical reactions. The methoxyphenoxy and methylthio groups could potentially influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the various functional groups. For example, the benzo[d]imidazole group could potentially participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxyphenoxy and methylthio groups could enhance its solubility in polar solvents .Scientific Research Applications
Heterocyclic Compound Synthesis
Research on heterocyclic compounds, such as the synthesis of certain quinoxaline, benzothiadiazine, benzoxadiazine, quinazolinone, and others, demonstrates the chemical versatility and potential applications of complex molecules in creating pharmacologically active substances or materials with unique properties (H. F. Zohdi, T. A. Osman, A. Abdelhamid, 1997).
Corrosion Inhibition
Compounds with specific functional groups, such as imidazole derivatives, have been studied for their corrosion inhibition efficacy, showcasing the potential of complex organic molecules in protecting metals against corrosion, thus extending their applications to industrial maintenance (M. Prashanth, C. Kumar, B. Prathibha, M. Raghu, K. Kumar, M. B. Jagadeesha, Kikkeri N. Mohana, Honnur Krishna, 2021).
Catalytic Activities
Studies on Pd(II) complexes with ONN pincer ligand highlight the synthesis and characterization of metal-organic complexes, indicating the role of such compounds in catalyzing organic reactions, such as the Suzuki-Miyaura reaction, which is pivotal in creating cross-coupled products used in pharmaceuticals, agrochemicals, and organic materials (S. Shukla, P. Gaur, S. Bagri, R. Mehrotra, B. Chaurasia, M. Raidas, 2021).
Biological Activities
The exploration of novel terpyridine-skeleton molecule derivants for their inhibitory activity against tumor growth and metastasis underscores the importance of complex organic molecules in developing new therapeutics. Such studies provide insights into the potential mechanisms of action and the therapeutic efficacy of newly synthesized compounds (Hanbyeol Kwon, Chanmi Park, K. Jeon, Eunyoung Lee, So-Eun Park, Kyu‐Yeon Jun, T. Kadayat, Pritam Thapa, Radha Karki, Y. Na, M. Park, S. Rho, Eung-Seok Lee, Y. Kwon, 2015).
Future Directions
Properties
IUPAC Name |
4-[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]-1-(3-methylsulfanylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-33-25-13-5-6-14-26(25)34-16-8-15-30-24-12-4-3-11-23(24)29-28(30)20-17-27(32)31(19-20)21-9-7-10-22(18-21)35-2/h3-7,9-14,18,20H,8,15-17,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEJMTWJDCTHAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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